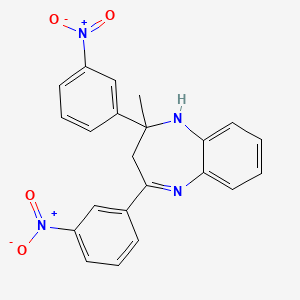
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by the presence of two nitrophenyl groups, which may influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction is carried out under mild conditions and shows good functional group compatibility.
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow synthesis due to its efficiency and scalability. For example, the flow synthesis of benzodiazepines from aminobenzophenones involves a combination of S_NAr reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation . This method allows for high conversion and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under appropriate conditions.
Reduction: Reduction of the nitro groups to amines is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce nitro groups to amines.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Products include nitrobenzene derivatives.
Reduction: Aminobenzodiazepine derivatives are formed.
Substitution: Halogenated or nitrated benzodiazepines are typical products.
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptor-ionophore complex, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in anxiolytic and sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Nitrazepam: Known for its hypnotic and sedative properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is unique due to the presence of two nitrophenyl groups, which may enhance its chemical reactivity and biological activity compared to other benzodiazepines. This structural feature could potentially lead to novel therapeutic applications and improved pharmacological profiles.
Propriétés
Numéro CAS |
89587-00-8 |
|---|---|
Formule moléculaire |
C22H18N4O4 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-methyl-2,4-bis(3-nitrophenyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18N4O4/c1-22(16-7-5-9-18(13-16)26(29)30)14-21(15-6-4-8-17(12-15)25(27)28)23-19-10-2-3-11-20(19)24-22/h2-13,24H,14H2,1H3 |
Clé InChI |
GQBAUJSMSVZCJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



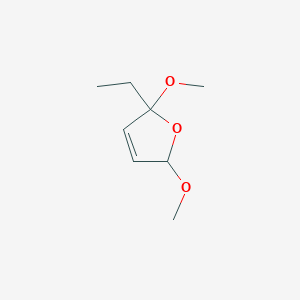
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)


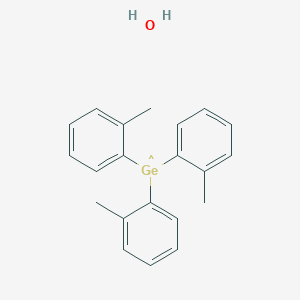


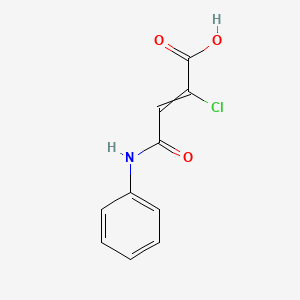
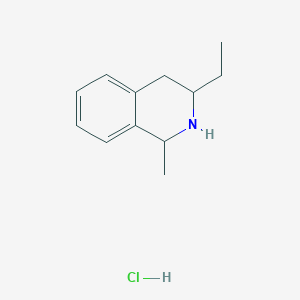
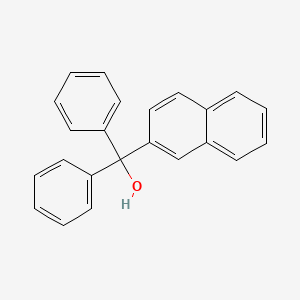
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
